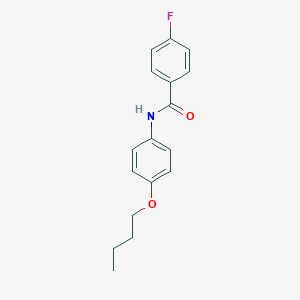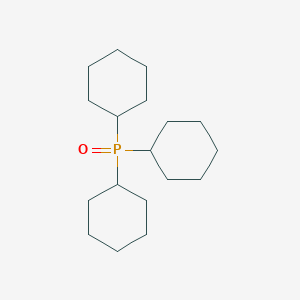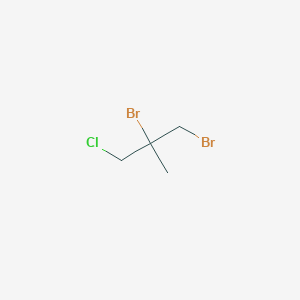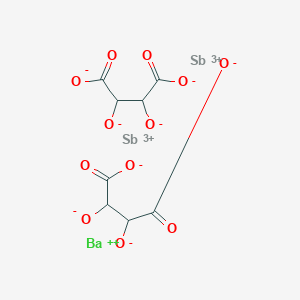
N-(4-Butoxyphenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Butoxyphenyl)-4-fluorobenzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
N-(4-Butoxyphenyl)-4-fluorobenzamide exerts its pharmacological effects by inhibiting the activity of JMJD3, a histone demethylase that removes the methyl groups from lysine 27 of histone H3. This modification is associated with the activation of gene expression, and the inhibition of JMJD3 by N-(4-Butoxyphenyl)-4-fluorobenzamide leads to the suppression of gene expression and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
N-(4-Butoxyphenyl)-4-fluorobenzamide has been shown to have several biochemical and physiological effects, including the inhibition of JMJD3 activity, the suppression of gene expression, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. However, the exact mechanism by which N-(4-Butoxyphenyl)-4-fluorobenzamide exerts its pharmacological effects is not fully understood, and further studies are needed to elucidate its molecular targets and downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Butoxyphenyl)-4-fluorobenzamide has several advantages for lab experiments, including its high potency and specificity for JMJD3, its ability to inhibit the activity of JMJD3 in vitro and in vivo, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its pharmacokinetics and pharmacodynamics in vivo.
Orientations Futures
N-(4-Butoxyphenyl)-4-fluorobenzamide has significant potential for future research and development, and several directions can be explored to further understand its pharmacological effects and therapeutic applications. These include the identification of its molecular targets and downstream signaling pathways, the optimization of its chemical structure to improve its pharmacokinetics and pharmacodynamics, the evaluation of its safety and efficacy in preclinical and clinical studies, and the development of novel drug delivery systems to enhance its therapeutic efficacy. Additionally, the potential synergistic effects of N-(4-Butoxyphenyl)-4-fluorobenzamide with other drugs and therapies should be explored to maximize its therapeutic benefits.
Méthodes De Synthèse
The synthesis of N-(4-Butoxyphenyl)-4-fluorobenzamide involves a series of chemical reactions that include the condensation of 4-Fluorobenzoic acid with 4-Butoxyaniline, followed by the conversion of the resulting intermediate to the final product using a coupling reagent. The synthesis of this compound has been reported in several scientific publications, and the yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
N-(4-Butoxyphenyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of JMJD3, a histone demethylase that plays a critical role in the regulation of gene expression. JMJD3 is overexpressed in several types of cancer, including breast, prostate, and pancreatic cancer, and its inhibition by N-(4-Butoxyphenyl)-4-fluorobenzamide has been shown to suppress tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
Numéro CAS |
5309-26-2 |
|---|---|
Nom du produit |
N-(4-Butoxyphenyl)-4-fluorobenzamide |
Formule moléculaire |
C17H18FNO2 |
Poids moléculaire |
287.33 g/mol |
Nom IUPAC |
N-(4-butoxyphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO2/c1-2-3-12-21-16-10-8-15(9-11-16)19-17(20)13-4-6-14(18)7-5-13/h4-11H,2-3,12H2,1H3,(H,19,20) |
Clé InChI |
LBGPPSXOQOAFCI-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)


